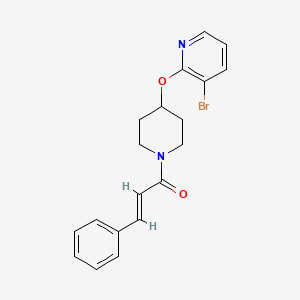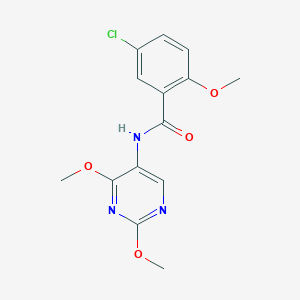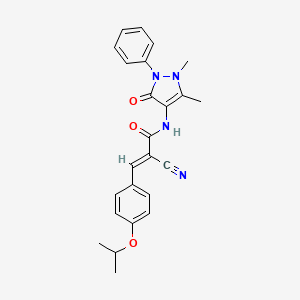![molecular formula C15H13N3OS B2410826 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone CAS No. 941001-89-4](/img/structure/B2410826.png)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone” is a chemical compound with the linear formula C16H14N2OS .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1) with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H14N2OS . The CAS Number is 299438-48-5 and it has a molecular weight of 351.257 .Chemical Reactions Analysis
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-carboxylate, a derivative of the compound, has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Scientific Research Applications
Synthesis and Spectroscopic Properties
A study conducted by Al-Ansari et al. (2016) explored the effects of structure and environment on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The research highlighted the compounds' electronic absorption, excitation, and fluorescence properties in solvents of different polarities. Quantum chemistry calculations revealed the existence of intramolecular hydrogen bonding, affecting the energy of molecular orbitals and highlighting the significance of methyl/alkyl substitution in the pyridyl-thiophene ring. This study provides insight into the photophysical behavior of these compounds, suggesting their potential use in optoelectronic applications (Al-Ansari, 2016).
Nonlinear Optical Properties
Li et al. (2012) synthesized a series of thienyl-substituted pyridinium salts with varying counter-anions to investigate their second-order nonlinear optical (NLO) properties. The study found that certain pyridinium salts exhibited noncentrosymmetric structures and demonstrated significant powder second harmonic generation (SHG) efficiency. This research indicates the potential of thieno[2,3-b]pyridin-2-yl derivatives in developing materials for NLO applications (Li et al., 2012).
Catalytic Applications
Darbre et al. (2002) reported the synthesis of zinc complexes with multidentate nitrogen ligands, including pyrid-2-ylmethylamino derivatives. The study explored the complexes' catalytic properties in aldol reactions, showcasing their ability to mimic the active site of zinc-dependent class II aldolases. This suggests the compounds' potential role in catalysis, particularly in organic synthesis and industrial processes (Darbre et al., 2002).
Antimicrobial and Anticancer Properties
Hafez et al. (2016) synthesized a series of pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and evaluated their antimicrobial and anticancer activities. The study found that certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed significant antimicrobial properties. This research highlights the potential therapeutic applications of these compounds in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-8-7-9(2)18-15-11(8)12(16)14(20-15)13(19)10-5-3-4-6-17-10/h3-7H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYFEUXTMWJGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=N3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)



![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)
